molecular formula C24H17N3O2 B2919853 1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 932280-57-4

1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2919853
CAS No.: 932280-57-4
M. Wt: 379.419
InChI Key: NOUKLRBEGXMQEB-UHFFFAOYSA-N
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Description

1,3-Diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a sophisticated heterocyclic compound with a molecular formula of C24H17N3O2 and a molecular weight of 379.42 g/mol . This complex structure incorporates a pyrazolo[4,3-c]quinoline core, a scaffold recognized in scientific literature for its diverse research potential. Derivatives of the pyrazolo[4,3-c]quinoline family have been investigated for significant anti-inflammatory properties, demonstrating potent inhibitory effects on nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cellular models . Furthermore, the broader class of 1H-pyrazolo[3,4-b]quinolines, to which this compound is structurally related, has been studied for over a century and is known for interesting photophysical characteristics, making them candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors . The specific fusion with a 1,4-dioxane ring in this analog may influence its solubility, binding affinity, and overall biological activity, presenting a valuable chemical tool for researchers in medicinal chemistry and drug discovery. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

12,14-diphenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2/c1-3-7-16(8-4-1)23-19-15-25-20-14-22-21(28-11-12-29-22)13-18(20)24(19)27(26-23)17-9-5-2-6-10-17/h1-10,13-15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUKLRBEGXMQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The starting materials may include phenyl derivatives and dihydrodioxin compounds. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,3-Diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1,3-Diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline has shown promise in several scientific research applications:

  • Chemistry: The compound's unique structure makes it a valuable intermediate in organic synthesis and a potential building block for more complex molecules.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: Its applications in material science and environmental research are being investigated, particularly in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Name Core Structure Substituents Biological Activity IC50/EC50 (if applicable) Reference
1,3-Diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline + 1,4-dioxane 1,3-diphenyl; 4-fluorobenzyl; 8,9-dihydro-dioxane Potential anti-inflammatory, anticancer (inference from structural analogs) N/A (data pending)
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) Pyrazolo[4,3-c]quinoline 3-amino; 4-(4-hydroxyphenylamino) Anti-inflammatory (inhibits NO production, iNOS/COX-2 expression) IC50 = 0.42 µM (NO inhibition)
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) Pyrazolo[4,3-c]quinoline 3-amino; 4-(benzoic acid substituent) Anti-inflammatory (potent NO inhibition) IC50 = 0.38 µM (NO inhibition)
CGS-9896 Pyrazolo[4,3-c]quinoline Not specified Anxiolytic, anticonvulsant (benzodiazepine receptor ligand) EC50 = 10 nM (GABAA binding)
  • Activity Trends: The dioxane ring in the target compound may improve pharmacokinetic properties (e.g., solubility) compared to non-fused analogs like 2i and 2m . Substituents at position 4 (e.g., 4-fluorobenzyl) could enhance binding affinity to inflammatory targets, similar to the 4-hydroxyphenylamino group in 2i . Cytotoxicity concerns are noted for some pyrazoloquinolines (e.g., compound 2a in showed 9% cell survival at 10 µM), but the dihydro-dioxane moiety might mitigate this via reduced electrophilicity .

Pyrazolo[3,4-b]quinolines and Other Fused Analogs

Dioxane-Fused Heterocycles

  • 7-(Aryl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolines: Act as Hsp90 inhibitors with anticancer activity (IC50 = 0.8–2.1 µM against breast cancer cells) . The dihydro-dioxane ring enhances metabolic stability, a feature shared with the target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically starts with functionalized quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile can undergo nucleophilic substitution to introduce pyrazole and dioxane moieties. Key intermediates include amino-substituted pyrazoloquinolines, which are modified via cyclization and phenyl group coupling reactions. Reaction optimization (e.g., solvent choice, temperature, and catalysts) is critical for minimizing side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and heterocyclic fusion.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC/UPLC : Reversed-phase chromatography with UV detection assesses purity, especially for hydrophobic derivatives.
  • X-ray Crystallography : Resolves ambiguous stereochemistry in fused ring systems .

Q. How should researchers integrate theoretical frameworks into the study of this compound's structure-activity relationships (SAR)?

  • Methodological Answer : Link SAR studies to concepts like molecular docking (for target affinity prediction) or Hammett substituent constants (to quantify electronic effects). For example, computational models can prioritize synthetic targets by predicting how phenyl group substitutions alter binding to biological receptors. Align hypotheses with established pharmacological theories (e.g., kinase inhibition mechanisms) .

Advanced Research Questions

Q. What strategies can optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation.
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance cyclization steps.
  • Statistical Design : Apply response surface methodology (RSM) to balance temperature, time, and reagent ratios .

Q. How can researchers resolve contradictions in reported pharmacological data for pyrazoloquinoline derivatives?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables.
  • Meta-Analysis : Systematically review literature to identify confounding factors (e.g., impurity profiles, stereochemical variations).
  • Mechanistic Studies : Use knock-out models or isotopic labeling to validate proposed biological pathways .

Q. What computational approaches best predict the compound's interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding stability in enzyme active sites over nanosecond timescales.
  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to explain reactivity.
  • QSAR Modeling : Train models on pyrazoloquinoline datasets to correlate substituents with activity metrics (e.g., IC50_{50}) .

Q. How can purification challenges due to the compound's hydrophobicity be addressed?

  • Methodological Answer :

  • Membrane Technologies : Use nanofiltration or reverse osmosis to concentrate the compound from reaction mixtures.
  • Countercurrent Chromatography : Separate closely related analogs using biphasic solvent systems.
  • Crystallization Optimization : Screen co-solvents (e.g., DMSO/water) to improve crystal lattice formation .

Tables

Table 1: Key Synthetic Intermediates and Characterization

IntermediateSynthesis StepCharacterization MethodsReference
2,4-Dichloroquinoline-3-carbonitrileInitial halogenation1^1H NMR, IR
Amino-pyrazoloquinolineCyclizationHRMS, X-ray
Diphenyl-coupled productSuzuki-Miyaura couplingHPLC, 13^{13}C NMR

Table 2: Common Contradictions in Pharmacological Data

Contradiction TypeResolution StrategyTools/TechniquesReference
Variable IC50_{50} valuesStandardized bioassaysHigh-throughput screening
Stereochemistry-dependent activityChiral chromatographyCircular dichroism (CD)

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